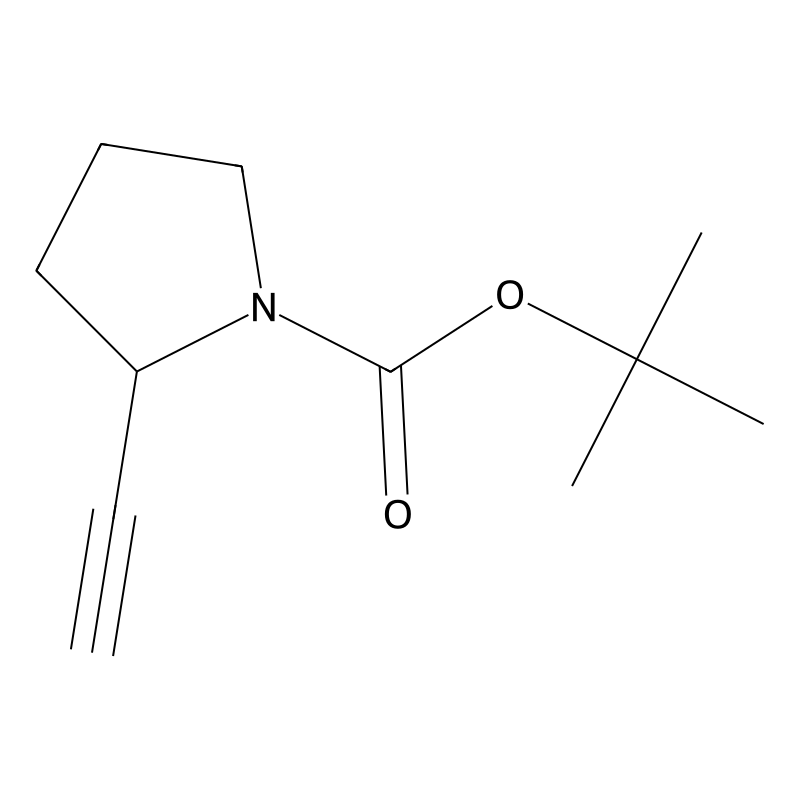

1-Boc-2-Ethynylpyrrolidine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Synthesis:

-Boc-2-Ethynylpyrrolidine, also known as tert-butyl 2-ethynylpyrrolidine-1-carboxylate, finds application as a versatile building block in organic synthesis. Its presence of a protected amine group ("Boc" or tert-butyl oxycarbonyl) and an alkyne functionality allows for diverse transformations, including:

- Click chemistry: The terminal alkyne moiety readily participates in click reactions with azides, enabling the formation of complex molecules through a highly efficient and selective process [].

- Coupling reactions: The Boc group can be selectively removed under mild acidic conditions, revealing a primary amine reactive towards various coupling reagents for chain extension or functionalization [].

- Cyclization reactions: The alkyne functionality can participate in cyclization reactions, leading to the formation of various heterocyclic ring systems with potential biological activity [].

Medicinal Chemistry:

The unique combination of functionalities in 1-Boc-2-Ethynylpyrrolidine makes it an attractive candidate for exploring potential drug candidates. Studies have investigated its potential in various therapeutic areas, including:

- Antibacterial agents: The compound has been incorporated into the design of novel antibacterial agents exhibiting promising activity against specific bacterial strains [].

- Anticancer agents: Research explored the use of 1-Boc-2-Ethynylpyrrolidine as a scaffold for the development of potential anticancer agents targeting specific signaling pathways.

Material Science:

The presence of the alkyne group allows 1-Boc-2-Ethynylpyrrolidine to be utilized in the synthesis of various functional materials:

- Polymers: The compound can be incorporated into polymer chains through click chemistry, leading to the development of new materials with specific properties such as conductivity or self-assembly behavior.

- Biocompatible materials: The introduction of the Boc-protected amine group can render the resulting materials biocompatible, making them suitable for applications in drug delivery or tissue engineering.

1-Boc-2-Ethynylpyrrolidine is a chiral compound characterized by a pyrrolidine ring with a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom and an ethynyl substituent at the second position. This structure imparts unique chemical properties, making it significant in organic synthesis and medicinal chemistry. The presence of the Boc group enhances stability and solubility, facilitating its use in various

- Substitution Reactions: The Boc group can be removed under acidic conditions, allowing the nitrogen atom to participate in nucleophilic substitution reactions, which are crucial for synthesizing more complex molecules.

- Oxidation and Reduction: This compound can be oxidized to form corresponding N-oxides or reduced to yield secondary amines. Common reagents include m-chloroperbenzoic acid for oxidation and lithium aluminum hydride for reduction.

These reactions are vital for its role as a building block in the synthesis of various biologically active compounds.

Compounds containing the pyrrolidine structure, including 1-Boc-2-Ethynylpyrrolidine, often exhibit significant biological activities. Research indicates that they can possess properties such as:

- Antimicrobial Activity: Some derivatives show potential against bacterial strains.

- Cytotoxic Effects: Certain analogs have demonstrated activity against cancer cell lines, suggesting their utility in anticancer drug development.

- Neuroprotective Properties: Pyrrolidine derivatives may also exhibit neuroprotective effects, making them candidates for neurological disorder treatments.

The biological effects are typically dose-dependent and influenced by the specific molecular structure, which can be analyzed using quantitative structure-activity relationship models.

The synthesis of 1-Boc-2-Ethynylpyrrolidine generally involves several steps:

- Starting Material: The synthesis begins with commercially available 2-Ethynylpyrrolidine.

- Protection: The nitrogen atom is protected using tert-butoxycarbonyl anhydride (Boc2O) in the presence of a base such as triethylamine. This reaction is typically carried out in an organic solvent like dichloromethane at room temperature.

- Purification: After the reaction, purification methods such as column chromatography may be employed to isolate the desired product.

These methods highlight the versatility of synthetic approaches available for obtaining this compound.

1-Boc-2-Ethynylpyrrolidine has several applications across various fields:

- Organic Synthesis: It serves as a crucial intermediate in the synthesis of complex organic molecules.

- Pharmaceutical Development: The compound is utilized in developing pharmaceutical intermediates and active pharmaceutical ingredients.

- Chemical Research: It acts as a building block for synthesizing novel compounds with potential therapeutic applications.

Interaction studies involving 1-Boc-2-Ethynylpyrrolidine focus on its reactivity and compatibility with other reagents in synthetic pathways. Techniques such as:

- Binding Affinity Assessments: Evaluating how well the compound interacts with specific biological targets.

- Kinetic Studies: Analyzing reaction rates to understand its behavior in various chemical environments.

These studies contribute to understanding its pharmacological profile and guiding further development.

Several compounds share structural similarities with 1-Boc-2-Ethynylpyrrolidine, each exhibiting unique properties:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 1-Boc-pyrrolidine | Pyrrolidine ring with Boc group | Used as a versatile intermediate in organic synthesis. |

| 2-Methylpyrrolidine | Methyl group on pyrrolidine | Exhibits neuroprotective effects. |

| 1-Boc-2-Methylpyrrolidine | Methyl substituent at the second position | Known for its applications in asymmetric synthesis. |

| 1-Boc-2-Ethylpyrrolidine | Ethyl group instead of methyl | Potentially different biological activities compared to methyl analogs. |

The uniqueness of 1-Boc-2-Ethynylpyrrolidine lies in its specific chiral configuration and functional groups, which significantly influence its biological activity and reactivity compared to these similar compounds. Its ethynyl substituent distinguishes it from other derivatives, potentially enhancing its utility in medicinal chemistry and organic synthesis.

Emergence in Asymmetric Synthesis

The compound’s development is rooted in advances in chiral auxiliaries and protecting group strategies during the late 20th century. The introduction of tert-butanesulfinamide as a chiral auxiliary in the 2000s (source 6) enabled stereoselective synthesis of pyrrolidine derivatives, including 1-Boc-2-ethynylpyrrolidine. Early synthetic routes involved alkylation of pyrrolidine precursors followed by Boc protection, as demonstrated in protocols using tert-leucine and ketones (source 6, 13).

Classification and Functional Roles

1-Boc-2-ethynylpyrrolidine belongs to two functional classes:

- Protected amines: The Boc group enhances stability during multi-step syntheses.

- Alkyne-bearing heterocycles: The ethynyl group enables click chemistry (source 7) and cross-coupling reactions (source 13).

Table 1: Key Historical Milestones

| Year | Development | Significance | Source |

|---|---|---|---|

| 2001 | Advent of click chemistry | Enabled Cu-free cycloaddition applications | 7, 15 |

| 2010 | tert-Butanesulfinamide methodologies | Improved stereocontrol in synthesis | 6 |

| 2020 | Scalable continuous-flow synthesis | Enhanced industrial applicability | 14 |

Classical Synthetic Routes

Early access relied on transforming a 2,2-dibromovinyl precursor through lithium-mediated double elimination of hydrogen bromide (Scheme 1, Entry 1). Subsequent developments introduced a one-pot reduction–homologation sequence in which an ester is reduced to an aldehyde with diisobutylaluminum hydride, followed immediately by an Ohira–Bestmann homologation to give the terminal alkyne (Entry 2).

Table 1 Established classical routes

| Entry | Starting material (configuration) | Key reagents / solvent | Temperature | Reaction time | Isolated yield | Reference |

|---|---|---|---|---|---|---|

| 1 | tert-butyl 2-(2,2-dibromovinyl)pyrrolidine-1-carboxylate (R) | n-butyllithium, tetrahydrofuran | –78 °C → –10 °C | 40 min | 88% | [1] |

| 2 | tert-butyl 2-(2,2-dibromovinyl)pyrrolidine-1-carboxylate (S) | n-butyllithium, tetrahydrofuran | –78 °C → –10 °C | 40 min | 84% | [1] |

| 3 | tert-butyl 2-(methoxycarbonyl)pyrrolidine-1-carboxylate (D-proline ester) | diisobutylaluminum hydride → methanol → potassium carbonate + dimethyl (1-diazo-2-oxopropyl)phosphonate, dichloromethane | –76 °C → 22 °C | 18 h | 73–77% | [2] |

Research findings

- Lithium–halogen exchange eliminates both bromine atoms in a single step, offering high yields but requiring cryogenic control to avoid over-reduction [1].

- The one-pot reduction–homologation of ester substrates tolerates basic and acidic sites, retains the original stereocentre, and consistently affords >97% purity after silica-gel purification [2].

Modern Synthetic Strategies

3.2.1 Organometallic Approaches

Organolithium elimination (Section 3.1) remains valuable; however, more recent protocols generate the alkyne under milder conditions:

- Tributylstannyl acetylide formation—treatment of the target alkyne with n-butyllithium followed by tributyltin chloride—gives a stannylated intermediate in 81–90% yield that can serve in palladium-catalysed Stille couplings for late-stage diversification [1].

- Zinc and magnesium acetylides have been employed for in-situ ethynylation of pyrrolidine carbonyl derivatives, though detailed yields for the target compound remain unpublished.

3.2.2 Catalytic Synthesis Pathways

Palladium-mediated C(sp²)–C(sp) coupling now enables direct assembly of the alkyne fragment onto pre-functionalised pyrrolidine scaffolds:

Table 2 Representative catalytic routes

| Catalyst system | Electrophile | Nucleophile | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| palladium acetate / Xantphos + 1.5 equiv pivalic anhydride | in-situ mixed anhydride of pyrrolidine-2-carboxylic acid | terminal alkyne (acetylene source) | 160 °C, dioxane, 15 h | 72% (model system) | [3] |

| bis(triphenylphosphine)palladium dichloride + copper(I) iodide | 7-bromo-6-substituted pyridine | target alkyne | dimethylformamide, 125 °C, 15 min (microwave) | 65% | [1] |

Research findings

- Decarbonylative Sonogashira coupling transforms readily available carboxylic acids into acetylenes without pre-activation of the alkyne partner [3].

- Microwave-accelerated coupling with copper(I) iodide co-catalyst reduces reaction time to minutes while maintaining selectivity for the alkynyl product [1].

Stereoselective Synthesis Techniques

The chiral pool approach, beginning with either D- or L-proline tert-butyl esters, preserves configuration at C-2 throughout both classical and modern sequences. Key stereochemical metrics are collected below.

Table 3 Optical activity and enantiomeric integrity

| Route | Configuration retained | [α] (c, solvent) | Enantiomeric excess | Reference |

|---|---|---|---|---|

| One-pot reduction–homologation | R | +100.2 (0.012, methanol) | >99% | [2] |

| Lithium–dibromovinyl elimination | R | +129 (0.51, methanol) | >98% | [1] |

| Lithium–dibromovinyl elimination | S | – (analogue) | >98% | [1] |

Complementary asymmetric strategies—such as catalytic allylic substitution followed by ring closure to furnish C₂-symmetrical pyrrolidines—can also deliver enantiopure precursors that are convertible to the target alkyne with no erosion of optical purity [4].

Purification and Characterization Methods

Normal-phase column chromatography on silica gel (particle size 40–60 micrometres) using gradients from hexane to ethyl acetate routinely provides >97% purity in a single pass [2].

Quantitative nuclear magnetic resonance with trimethoxybenzene as an internal standard affords absolute purity without reliance on chromatographic integration [2].

Spectroscopic profile (typical batch):

- Proton nuclear magnetic resonance (600 megahertz, deuterated chloroform) δ 4.23–4.64 (multiplet, 1 H), 3.14–3.55 (multiplet, 2 H), 2.14–1.95 (multiplet, 4 H), 1.46 (singlet, 9 H) [2].

- Carbon nuclear magnetic resonance (151 megahertz) shows characteristic resonances at 154.1 p.p.m. (carbamate carbonyl) and 79.9 p.p.m. (alkyne sp-carbon) [2].

- Infra-red: terminal alkyne stretch at 3290 centimetres⁻¹ and carbamate carbonyl at 1689 centimetres⁻¹ [2].Chiral high-performance liquid chromatography (amylose-based stationary phases, polar organic mode) enables routine verification of enantiomeric excess when required for pharmaceutical intermediates [4].

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant